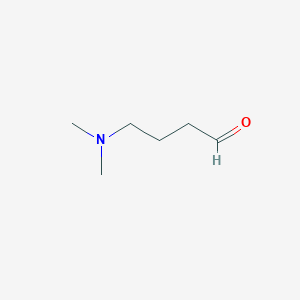
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Übersicht
Beschreibung
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields of chemistry. The molecular structure, synthesis methods, chemical reactions, and properties are of significant interest for research and development in organic chemistry.
Synthesis Analysis
The synthesis of 7-methoxy-naphthalen-1-yl-acetonitrile, a related compound, involves using 7-methoxy tetralone as a raw material. It undergoes addition with LiCH2CN, dehydrogenation with DDQ, and dehydration with TsOH·H2O, resulting in a total yield of 57% and a purity of 98% (Zhou Min, 2012).
Molecular Structure Analysis
The crystal structure of a perimidine derivative, closely related to the compound , shows interesting conformational details. In this structure, the naphthalene ring system and the methoxyphenyl ring are almost perpendicular to each other, indicating potential steric hindrance and influence on chemical reactivity (Manimekalai et al., 2014).
Chemical Reactions and Properties
- Acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols involving similar compounds indicates a preference for elimination reactions over nucleophilic substitution (Jia & Thibblin, 2001).
- Ring contraction of 1,2-dihydronaphthalenes, which are structurally related to the compound, can be promoted by thallium(III) in acetonitrile, leading to the formation of indanes (Ferraz et al., 2009).
Physical Properties Analysis
The physical properties of compounds in this class, like crystallization behavior and molecular orientations, are crucial for understanding their chemical behavior and potential applications. However, specific data on the physical properties of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile are not detailed in the available research.
Chemical Properties Analysis
- Enantioselective electrochemical oxidation of enol acetates, closely related to this compound, shows significant potential for stereochemical control in synthetic processes (Maekawa et al., 2003).
- The molecular diversity observed in the cyclization reaction of methyleneoxindoles with related compounds indicates a wide range of potential reactivities and product formations (Lu et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: 3,4-dihydronaphthalen-1(2H)-one derivatives have been studied for their antitumor activities against human neoplastic cell lines such as Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460 and SK-BR-3 .
- Methods of Application: These compounds were synthesized by the Claisen–Schmidt condensation reaction . Their structures were characterized by NMR, FTIR, and MS spectroscopy .
- Results: The derivatives exhibited obvious anticancer activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
Bcl-2 Inhibition
- Scientific Field: Molecular Biology
- Application Summary: Some 3,4-dihydronaphthalen-1(2H)-one derivatives have been found to inhibit the Bcl-2 protein .
- Methods of Application: The inhibition activities against the Bcl-2 protein for 6b was evaluated .
- Results: The result shows that lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: 3,4-Dihydronaphthalen-1(2H)-one (DHN) derivatives have been studied as new allergic and inflammatory responses modifiers for the treatment of skin diseases and cancers .
- Methods of Application: These compounds have been developed as anti-inflammatory drugs to stabilize mast cells .
- Results: The results of these studies are not specified in the source .
Monoamine Oxidase Inhibition
- Scientific Field: Neuropharmacology
- Application Summary: Certain 3,4-dihydronaphthalen-1(2H)-one derivatives have been shown to act as potent inhibitors of the monoamine oxidase enzymes .
- Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
- Results: The results of these studies are not specified in the source .
Platelet P2Y12 Receptor Modulation
- Scientific Field: Hematology
- Application Summary: Some 3,4-dihydronaphthalen-1(2H)-one derivatives have been evaluated for their effects on the platelet P2Y12 receptor .
- Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
- Results: The results of these studies are not specified in the source .
Synthesis of Thiazolidinone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Certain 3,4-dihydronaphthalen-1(2H)-one derivatives have been used in the synthesis of thiazolidinone derivatives .
- Methods of Application: A mixture of thiazolidinone derivatives, aryl aldehyde (such as 4-methoxy benzaldehyde, 4-nitrobenzaldehyde and 2-furaldehyde), and malononitrile was used. Potassium hydrogen phthalate (KHP) was added in distilled water .
- Results: The results of these studies are not specified in the source .
Eigenschaften
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHVZKRAOYORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461218 | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
CAS RN |
861960-34-1 | |
| Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

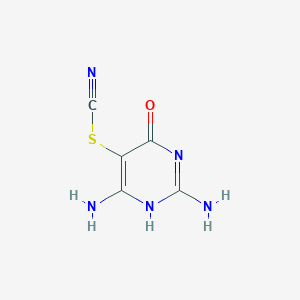
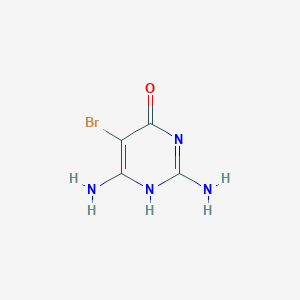

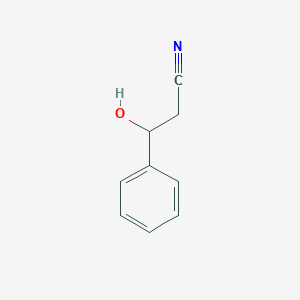


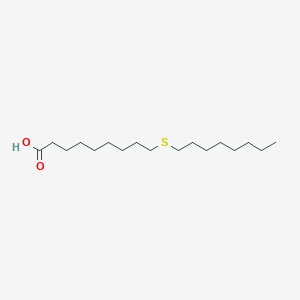
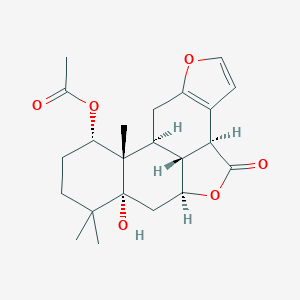


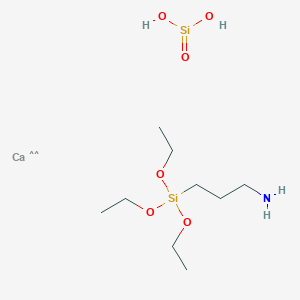
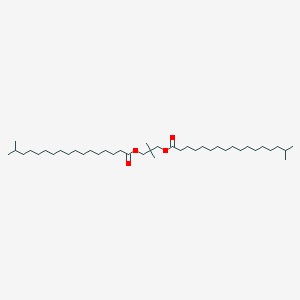
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
